SRI-36160
Description
Properties
Molecular Formula |
C18H17Cl2N3 |
|---|---|
Molecular Weight |
346.26 |
IUPAC Name |
5,6-Dichloro-2-(4-piperidin-1-yl-phenyl)-1H-benzoimidazole |
InChI |
InChI=1S/C18H17Cl2N3/c19-14-10-16-17(11-15(14)20)22-18(21-16)12-4-6-13(7-5-12)23-8-2-1-3-9-23/h4-7,10-11H,1-3,8-9H2,(H,21,22) |
InChI Key |
GCHIDGDINQWQIJ-UHFFFAOYSA-N |
SMILES |
ClC1=C(Cl)C=C2N=C(C3=CC=C(N4CCCCC4)C=C3)NC2=C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SRI36160; SRI 36160; SRI-36160 |
Origin of Product |
United States |
Sri 36160: a Specific Inhibitor of Wnt/β Catenin Signaling
Detailed Research Findings on this compound's Anti-cancer Activity
This compound has demonstrated potent anti-proliferative activity in vitro against human pancreatic and colorectal cancer cell lines. Studies have shown that this compound effectively blocks Wnt/β-Catenin signaling induced by LRP6 and Wnt3A in HEK293 cells. More importantly, it inhibits Wnt/β-Catenin signaling in colorectal cancer cells harboring common oncogenic mutations, such as those in APC or CTNNB1, suggesting that this compound likely targets downstream elements of the Wnt/β-Catenin signaling pathway.
The compound's efficacy extends to inducing apoptosis in cancer cells. For instance, this compound significantly inhibited colony formation in pancreatic cancer PANC-1 cells and colorectal cancer DLD-1 and HCT116 cells.
A notable aspect of this compound's activity is its differential effect on cancerous versus non-cancerous cells. While displaying potent anti-proliferative activity in pancreatic and colorectal cancer cells, this compound was significantly less antiproliferative to non-cancerous cells, including human lung fibroblast line LL47, C2C12, MCF10A, and HEK293 cells. This differential toxicity highlights its potential as a targeted therapeutic agent with a favorable selectivity profile.
Table 1: Antiproliferative Activity of this compound in Cancer Cell Lines
| Cell Line Type | IC50 Range (µM) for Cell Proliferation | IC50 Range (nM) for Cancer-Initiating Cells (CICs) |
| Pancreatic Cancer Cells | 0.67 – 1.69 | Not specified for CICs in source |
| Colorectal Cancer Cells | 0.67 – 1.69 | < 10 (in three tested cell lines) |
| Non-cancerous Cells | > 24 | Not applicable |
While the precise mechanistic details underlying this compound's action on Wnt/β-Catenin signaling require further investigation, current findings underscore its promise as a novel small molecule inhibitor for the treatment of Wnt-dependent cancers.
Molecular and Cellular Mechanisms of Sri 36160 Action
Impact of SRI-36160 on Canonical Wnt/β-Catenin Signaling Cascade
The canonical Wnt/β-catenin signaling pathway is critical for various cellular processes, including proliferation, migration, and differentiation. Dysregulation of this pathway is frequently implicated in tumorigenesis, with mutations in components like the Adenomatous Polyposis Coli (APC) gene or the β-catenin encoding gene (CTNNB1) being early initiating events in many colorectal tumors. These mutations lead to the stabilization and nuclear accumulation of β-catenin, resulting in the constitutive activation of β-catenin-responsive genes. wikipedia.org
This compound functions as a potent inhibitor of this pathway. In PANC-1 cells, a pancreatic cancer cell line, this compound exhibited an IC₅₀ value of 16 nM for Wnt/β-catenin signaling inhibition. wikipedia.org Furthermore, this compound effectively suppressed Wnt/β-catenin signaling in colorectal cancer cells, including those harboring APC or CTNNB1 mutations. wikipedia.org This indicates its ability to act on the pathway even when upstream components are constitutively activated due to common cancer-associated mutations.
The antiproliferative activity of this compound against various cancer cell lines is summarized in the table below.
| Cell Line Type | IC₅₀ Range (µM) |
| Pancreatic Cancer Cells | 0.67 – 1.69 |
| Colorectal Cancer Cells | 0.67 – 1.69 |
| Non-cancerous Cells (LL47, C2C12, MCF10A) | > 24 |
Investigation of Specific Wnt Pathway Components Affected by this compound (e.g., LRP6, Wnt3A, β-catenin)
Research has shown that this compound is capable of blocking Wnt/β-catenin signaling stimulated by both LRP6 (low-density lipoprotein receptor-related protein 6) and Wnt3A in HEK293 cells. wikipedia.org LRP6 acts as a co-receptor for Wnt ligands, and its activation is crucial for transducing Wnt/β-catenin signals. wikidata.orgwikipedia.org Wnt3A is a canonical Wnt ligand that activates the pathway. wikipedia.orgwikidata.org The ability of this compound to inhibit signaling induced by both LRP6 and Wnt3A suggests that its mechanism of action is distinct from inhibitors like LGK974, which can block Wnt3A-induced signaling but not LRP6-induced signaling. wikipedia.org
While this compound's impact on these key components is evident, the precise mechanistic details underlying its action on the Wnt/β-catenin signaling pathway remain an area for further investigation. wikipedia.org Current findings suggest that this compound likely targets elements downstream of the initial Wnt ligand-receptor binding and upstream of β-catenin degradation and nuclear translocation. wikipedia.org
Downstream Gene Expression Modulation by this compound
The Wnt/β-catenin pathway culminates in the nuclear translocation of β-catenin, where it associates with TCF/LEF transcription factors to promote the expression of specific target genes. herts.ac.ukguidetomalariapharmacology.org These β-catenin-responsive genes are involved in regulating cell cycle, proliferation, survival, and differentiation. herts.ac.uk In the context of cancer, aberrant activation of this pathway leads to the constitutive expression of oncogenic target genes such as c-MYC and Cyclin D1 (CCND1), which drive tumor growth and progression. wikipedia.orguni.lu
By potently inhibiting the Wnt/β-catenin signaling cascade, this compound is expected to modulate the expression of these downstream β-catenin-responsive genes. The reduction in Wnt/β-catenin signaling activity by this compound would consequently lead to a decrease in the transcription of genes that are positively regulated by β-catenin/TCF/LEF complexes, thereby suppressing cancer cell proliferation and inducing apoptosis. wikipedia.org
Selectivity Profile of this compound Against Other Major Signaling Pathways (e.g., STAT3, mTORC1)
A crucial aspect of this compound's profile is its high selectivity. Unlike some other compounds that inhibit Wnt signaling but also affect multiple cellular pathways, this compound demonstrates a focused inhibitory action. Notably, this compound has been shown to have no effect on STAT3 (Signal Transducer and Activator of Transcription 3) and mTORC1 (mammalian Target of Rapamycin Complex 1) signaling in human pancreatic and colorectal cancer cells. wikipedia.orgciteab.com
This selectivity is a significant advantage, particularly when compared to its structural precursor, niclosamide (B1684120). Niclosamide is known to be a potent inhibitor of various cellular signaling pathways, including STAT3 and mTORC1, which contributes to its broader toxicity profile. wikipedia.org In contrast, this compound's modified chemical structure, specifically lacking a NO₂ group present in niclosamide, is believed to contribute to its improved selectivity. wikipedia.org This targeted action minimizes off-target effects, making this compound significantly less antiproliferative to non-cancerous cells, with IC₅₀ values greater than 24 µM. wikipedia.org This selective inhibition of Wnt-dependent cancer cell growth highlights this compound as a promising compound for targeted therapeutic development. wikipedia.org
In Vitro Biological Activities of Sri 36160 in Cancer Cell Models
Effects of SRI-36160 on Cancer Cell Proliferation
This compound has been shown to potently inhibit the proliferation of a wide range of human pancreatic and colorectal cancer cell lines. In studies evaluating its antiproliferative activity, this compound demonstrated half-maximal inhibitory concentration (IC50) values ranging from 0.67 to 1.69 µM across four pancreatic cancer cell lines and eight colorectal cancer cell lines. wikipedia.org Cell proliferation was quantitatively assessed using the ATPlite assay, under both standard adherent cell culture conditions and conditions designed to enrich for cancer initiating cells (CICs). wikipedia.org
Table 1: Antiproliferative Activity (IC50) of this compound in Cancer Cell Lines
| Cancer Type | Cell Lines Tested (Examples) | IC50 Range (µM) | Assay Method |
| Pancreatic | PANC-1, MIAPaCa-2, Suit-2, S2VP10 (4 lines) | 0.67 – 1.69 | ATPlite assay |
| Colorectal | DLD-1, HCT116 (8 lines) | 0.67 – 1.69 | ATPlite assay |
Induction of Apoptosis in Malignant Cell Lines by this compound
Beyond its antiproliferative effects, this compound has been demonstrated to induce apoptosis in malignant cell lines. This induction of programmed cell death is a critical mechanism for its anticancer activity. wikipedia.org
Inhibition of Cancer Cell Colony Formation by this compound
This compound effectively inhibits the colony-forming ability of cancer cells. This was observed in experiments involving pancreatic cancer PANC-1 cells and colorectal cancer DLD-1 and HCT116 cells. wikipedia.org In these assays, cells were treated with this compound for durations of 12 to 20 days, followed by fixation with formaldehyde (B43269) and staining with crystal violet to visualize and quantify colony formation. wikipedia.org
Differential Antiproliferative Activity of this compound in Cancer versus Non-Cancerous Cells
A key characteristic of this compound's profile is its significantly reduced antiproliferative effect on non-cancerous cells compared to cancer cells. For non-cancerous cell lines such as LL47, C2C12, and MCF10A, the IC50 values for this compound were found to be greater than 24 µM. wikipedia.org This differential activity highlights this compound's selective inhibitory action towards Wnt-dependent cancer cells, suggesting a more targeted therapeutic potential with potentially fewer off-target effects on healthy tissues. wikipedia.org
Table 2: Antiproliferative Activity (IC50) of this compound in Non-Cancerous Cell Lines
| Cell Line Type | Cell Lines Tested | IC50 (µM) |
| Non-cancerous | LL47, C2C12, MCF10A | > 24 |
Evaluation of this compound in Relevant Disease-Specific Cell Lines (e.g., Pancreatic, Colorectal)
This compound has been extensively evaluated in relevant disease-specific cell lines, particularly those derived from pancreatic and colorectal cancers, where Wnt/β-catenin signaling is often aberrantly activated.
Pancreatic Cancer Cell Lines: In pancreatic cancer, this compound demonstrated potent inhibition of Wnt/β-catenin signaling in PANC-1 cells, with an IC50 value of 16 nM. wikipedia.org This activity was notably superior to that of LGK974, another Wnt inhibitor, which was not effective in PANC-1 cells that harbor wild-type RNF43. wikipedia.org Furthermore, this compound suppressed the expression of axin2, a specific transcriptional target of Wnt/β-catenin signaling, in PANC-1 cells in a dose-dependent manner. wikipedia.org
Colorectal Cancer Cell Lines: For colorectal cancer, this compound effectively blocked Wnt/β-catenin signaling in DLD-1 and HCT116 cells, as evidenced by its ability to reduce Super8XTOPFlash luciferase activity. wikipedia.org The compound also significantly reduced axin2 expression in HCT116 cells at concentrations as low as 0.25 µM, further confirming its inhibitory effect on the Wnt/β-catenin pathway in these cell lines. wikipedia.org
Table 3: Inhibition of Wnt/β-catenin Signaling by this compound
| Cell Line | Target Pathway Inhibition IC50 (nM) | Effect on Axin2 Expression | Comparison to LGK974 |
| PANC-1 | 16 | Dose-dependent suppression | More effective in wild-type RNF43 cells wikipedia.org |
| HCT116 | Not specified (blocked signaling) | Significant reduction at ≥ 0.25 µM | Not specified |
| DLD-1 | Not specified (blocked signaling) | Dose-dependent suppression | Not specified |
Structure Activity Relationship Sar Studies and Analogue Development of Sri 36160
Chemical Modifications and Structural Diversification of the SRI-36160 Chemotype
The journey from niclosamide (B1684120) to the this compound chemotype involved significant chemical alterations aimed at improving its drug-like properties. A key modification was the conformational restriction of the amide group in niclosamide to form a five-membered benzimidazole (B57391) ring scaffold. researchgate.netnih.gov This structural change was instrumental in designing a new class of Wnt/β-catenin inhibitors with improved selectivity. researchgate.net
Researchers at Southern Research developed a series of 2,5-disubstituted phenyl benzimidazoles that exhibited both cytotoxic and Wnt/β-catenin-inhibiting activities. nih.gov A notable modification in many of these analogues was the removal of the nitro group present in niclosamide, which is known to be associated with toxicity. nih.gov In some analogues, the nitro group was replaced with other electron-withdrawing groups, such as a trifluoromethyl (CF3) group, which is metabolically more stable. nih.gov Further diversification involved modifications to the salicyl portion of the parent niclosamide structure. nih.gov
These chemical modifications led to the identification of several key benzimidazole compounds, including SRI33576 and SRI35889, which demonstrated enhanced efficacy and specificity against Wnt/β-catenin signaling in triple-negative breast cancer cells. nih.govnih.gov
| Original Scaffold Moiety (Niclosamide) | Modification Strategy | Resulting Moiety/Compound Class | Key Analogues |
|---|---|---|---|
| Salicylanilide (B1680751) Amide Group | Conformational restriction | Five-membered benzimidazole ring | This compound, SRI33576, SRI35889 |
| Nitro Group | Removal or replacement | Improved toxicity profile; Introduction of trifluoromethyl group | Analog 11 |
| Salicyl Moiety | Modification of substituents | Diversification of the chemical library | Analog 32 |
Elucidation of Key Pharmacophores for Wnt/β-Catenin Inhibition
Through the synthesis and biological evaluation of various benzimidazole analogues, key pharmacophoric features essential for the inhibition of the Wnt/β-catenin pathway have been elucidated. The benzimidazole scaffold itself appears to be a critical component, providing a rigid framework for the presentation of other key functional groups.
Structure-activity relationship (SAR) studies of the niclosamide salicylanilide chemotype led to the design of benzimidazole inhibitors. nih.gov These studies resulted in the identification of compounds like 4-chloro-2-(5-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)phenol, which demonstrated greater selectivity for Wnt/β-catenin signaling inhibition over effects on cellular ATP homeostasis. nih.gov This suggests that the substituted phenol (B47542) and the trifluoromethyl-benzimidazole moieties are important for selective Wnt inhibition.
The development of analogues such as SRI33576 and SRI35889, which are 2,5-disubstituted phenyl benzimidazoles, further underscores the importance of the substitution pattern on the phenyl ring of the benzimidazole core for potent and selective activity. nih.gov
Development of Next-Generation Analogues of this compound
Analogues have been developed with modifications aimed at improving solubility and metabolic stability, which are known limitations of niclosamide. nih.gov For instance, the replacement of the nitro group with a trifluoromethyl group in analog 11 was a step towards creating a more drug-like molecule. nih.gov Further modifications to the salicyl portion, as seen in analog 32, were also explored to optimize the biological activity and pharmacokinetic profile. nih.gov
More recent efforts have focused on creating analogues that not only potently inhibit Wnt/β-catenin signaling but also have minimal impact on other pathways, such as mTOR and STAT3, to reduce potential side effects. nih.govnih.govnih.gov The development of compounds like SRI33576, which did not affect mTOR, STAT3, and Notch signaling, represents a significant advancement in achieving pathway-specific inhibition. nih.govnih.gov
| Analogue | Key Structural Feature | Reported Improvement/Activity |
|---|---|---|
| SRI33576 | 2,5-disubstituted phenyl benzimidazole | Selective Wnt/β-catenin inhibitor with no effect on mTOR, STAT3, and Notch signaling. nih.govnih.gov |
| SRI35889 | 2,5-disubstituted phenyl benzimidazole | Selective Wnt/β-catenin inhibitor with less inhibition of mTOR signaling in noncancerous cells. nih.govnih.gov |
| Analog 11 | Trifluoromethyl group replacing the nitro group | Improved metabolic stability and potent inhibition of Wnt/β-catenin signaling. nih.gov |
| Analog 32 | Modified salicyl portion | Potent inhibition of Wnt/β-catenin signaling. nih.gov |
Methodological Approaches in Sri 36160 Research
Cell-Based Reporter Assays for Wnt/β-Catenin Activity
Cell-based reporter assays are fundamental tools for quantitatively assessing the activity of signaling pathways, such as the Wnt/β-catenin pathway, at the transcriptional level. These assays typically involve genetically engineered cell lines that express a reporter gene, often luciferase, under the control of specific transcription factor binding sites responsive to the pathway of interest nih.govamsbio.comfrontiersin.orgscielo.br.
In studies involving SRI-36160, luciferase-based reporter systems, such as the Super8XTOPFlash assay, have been instrumental in characterizing its inhibitory activity against Wnt/β-catenin signaling. For instance, this compound was shown to inhibit Wnt/β-catenin signaling induced by LRP6 and Wnt3A in HEK293 cells nih.gov. Furthermore, in pancreatic cancer PANC-1 cells, this compound demonstrated potent inhibition of Wnt/β-catenin signaling with an IC₅₀ value of 16 nM nih.gov. Stable cell lines, such as HEK 293-TOP, which contain multiple β-catenin/LEF/TCF binding sites linked to a luciferase reporter, are frequently employed for high-throughput screening and validation of Wnt/β-catenin inhibitors scielo.br. This approach allows for the precise measurement of changes in Wnt/β-catenin pathway activity in response to this compound treatment.
Biochemical Assays for Molecular Target Engagement
Biochemical assays are crucial for identifying and validating the direct molecular targets of a compound and for assessing its binding affinity, potency, and selectivity scribd.comreactionbiology.com. These assays often bridge the gap between in vitro and cellular contexts, confirming that a compound interacts with its intended target within a physiological environment.
While specific biochemical assays for this compound's direct molecular target engagement were not detailed in the provided search results, the general principles of such assays are well-established. They can include methods like radiometric assays, enzyme-linked immunosorbent assays (ELISA), or luminescent and fluorescence-based assays, which directly measure target activity or binding reactionbiology.com. More advanced cellular approaches, such as the Cellular Thermal Shift Assay (CETSA) or NanoBRET® Target Engagement Assay, are also utilized to confirm ligand-protein binding and target engagement within live cells nih.govpromega.com.cn. These assays are vital for validating that a compound, like this compound, is effectively interacting with its target protein within the cellular context, which is critical for establishing its mechanism of action promega.com.cn. Given that this compound is suggested to target downstream elements of the Wnt/β-catenin signaling pathway, biochemical approaches would be essential to pinpoint these specific molecular interactions nih.gov.
Cell Viability and Clonogenic Assays
Cell viability and clonogenic assays are indispensable for evaluating the antiproliferative effects and long-term survival impact of chemical compounds on various cell lines. These assays quantify the ability of cells to proliferate and form colonies after treatment.
Cell viability is commonly assessed using ATP-dependent luciferase assays, such as ATPlite or CellTiter-Glo assays, or colorimetric methods like MTT/MTS assays nih.govnih.govchempartner.com. Studies on this compound have shown its potent activity against the proliferation of pancreatic and colorectal cancer cells. The compound exhibited IC₅₀ values ranging from 0.67 to 1.69 µM across several tested cancer cell lines nih.gov. Importantly, this compound demonstrated selective inhibition, showing significantly less antiproliferative effect on non-cancerous cell lines (LL47, C2C12, and MCF10A), with IC₅₀ values exceeding 24 µM nih.gov.
The clonogenic assay, also known as the colony formation assay, is a gold standard for determining the reproductive death of cells and the effectiveness of cytotoxic agents nih.gov. This assay measures the capacity of a single cell to undergo "unlimited" division to form a colony of at least 50 cells nih.gov. In research involving this compound, cancer cells were seeded at low densities (e.g., 500 cells per well in six-well plates) and treated with the compound. After an incubation period of 12–20 days, colonies were fixed, stained with crystal violet, and counted to quantify the compound's impact on long-term cell survival and proliferation nih.gov.
Table 1: Inhibitory Concentration 50% (IC₅₀) of this compound on Cancer Cell Proliferation
| Cell Line Type | IC₅₀ Range (µM) |
| Pancreatic Cancer | 0.67 – 1.69 |
| Colorectal Cancer | 0.67 – 1.69 |
| Non-cancerous Cells | > 24 |
Flow Cytometry for Apoptosis Analysis
Flow cytometry is a powerful and versatile technique used to detect and quantify various cellular events, including apoptosis, by analyzing large numbers of individual cells researchgate.netbio-rad-antibodies.comthermofisher.com. This method allows for the simultaneous assessment of multiple parameters related to cell death.
This compound has been shown to induce apoptosis in cancer cells nih.gov. A common method for detecting apoptosis via flow cytometry involves dual staining with Annexin V-FITC and propidium (B1200493) iodide (PI) nih.govchempartner.comresearchgate.netthermofisher.comnih.govevotec.com. Annexin V binds to phosphatidylserine, which translocates to the outer leaflet of the plasma membrane during early apoptosis, while PI stains DNA in cells with compromised membranes, indicative of late apoptosis or necrosis thermofisher.com. By analyzing the fluorescence signals, researchers can differentiate between live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+ or Annexin V-/PI+) nih.govresearchgate.netnih.gov.
In studies with this compound, cancer cells were treated for a specified duration (e.g., 48 hours), collected, and then incubated with Annexin V-FITC and PI before analysis using a flow cytometer nih.gov. Cells exhibiting positive staining for either Annexin V, PI, or both were categorized as apoptotic nih.gov. Other flow cytometry-based assays for apoptosis include assessing mitochondrial transmembrane potential, detecting activated caspases using fluorochrome inhibitors (FLICA kits), and analyzing DNA fragmentation, which can be observed as a "sub-G1" peak in cell cycle analysis using DNA binding dyes like PI researchgate.netbio-rad-antibodies.comthermofisher.comnih.gov. These comprehensive analyses provide detailed insights into the mechanism of cell death induced by this compound.
Future Research Directions and Unanswered Questions for Sri 36160
Elucidation of Precise Molecular Target(s) of SRI-36160 within the Wnt/β-Catenin Pathway
While this compound was initially described as an inhibitor of the Wnt/β-catenin pathway, the precise molecular target(s) through which it exerts this effect were not explicitly identified in the original reports. guidetopharmacology.org The Wnt/β-catenin pathway is a complex cascade involving numerous proteins, including Wnt ligands, Frizzled receptors, LRP5/6 co-receptors, the destruction complex (Axin, APC, GSK-3β), β-catenin, and TCF/LEF transcription factors. wikipedia.org Aberrant activation of this pathway, often due to mutations in APC or CTNNB1 (β-catenin), leads to the accumulation of β-catenin and constitutive activation of Wnt target genes. guidetopharmacology.org
Future research must employ advanced target identification strategies to definitively pinpoint the molecular entity or entities directly bound and modulated by this compound. This could involve techniques such as:
Affinity-based pull-down assays: Utilizing tagged this compound to isolate interacting proteins from cell lysates. nih.gov
Chemoproteomics: Employing chemical probes to identify protein targets in a global, unbiased manner.
CRISPR-Cas9 mutagenesis screens: Generating libraries of gene knockouts to identify genes whose disruption mimics or abrogates this compound's effects, thereby pointing to its targets. nih.gov
Biophysical methods: Techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) could be used to characterize direct binding interactions with purified Wnt pathway components.
A clear understanding of the precise molecular target(s) is fundamental for validating this compound's mechanism of action and for guiding any future rational drug design efforts.
In-Depth Characterization of Signaling Cross-Talks Affected by this compound
Initial reports indicated that this compound did not affect STAT3 or mTORC1 signaling in pancreatic and colorectal cancer cells, suggesting a degree of selectivity in its reported Wnt inhibition. guidetopharmacology.orgwikidata.org However, signaling pathways within a cell are rarely isolated, and extensive cross-talk occurs between various cascades. The Wnt/β-catenin pathway, for instance, is known to communicate with other crucial signaling pathways, including TGF-β/BMP, MAPK, PI3K/Akt, Hedgehog, and Notch, influencing diverse cellular processes.
Future investigations should thoroughly characterize any potential cross-talks influenced by this compound, even if subtle or context-dependent. This would involve:
Comprehensive phosphoproteomics and transcriptomics: To globally assess changes in protein phosphorylation and gene expression induced by this compound, revealing affected pathways beyond the Wnt/β-catenin axis.
Pathway-specific reporter assays: To confirm the absence of off-target effects on other critical oncogenic pathways or to identify novel, unanticipated interactions.
Studies in diverse cellular contexts: The impact of this compound on signaling cross-talk might vary depending on cell type, genetic background, and microenvironmental cues.
Understanding these interactions is crucial for predicting potential side effects and for designing effective combination therapies, if this compound's activity is re-validated.
Exploration of this compound Activity in Additional Preclinical Cancer Models
The initial studies on this compound focused on its in vitro activity in pancreatic and colorectal cancer cell lines. guidetopharmacology.orgwikidata.org To assess its broader potential as an anticancer agent, and contingent upon re-validation of its fundamental activities, future research should expand to a wider array of preclinical cancer models. This expansion is essential for evaluating its efficacy in more complex and physiologically relevant settings.
Key areas for exploration include:
In vivo studies: Moving beyond cell culture to evaluate this compound's effects in animal models, such as xenograft models (using human cancer cells in immunodeficient mice) or syngeneic models (using mouse cancer cells in immunocompetent mice).
Patient-derived xenograft (PDX) models: These models retain much of the genetic and histological heterogeneity of human tumors, offering a more clinically relevant platform for testing.
Organoid models: Three-dimensional cell culture systems derived from patient tumors that better recapitulate tumor architecture and heterogeneity.
Additional Wnt-dependent cancers: Investigating this compound's activity in other cancer types where aberrant Wnt/β-catenin signaling is implicated, such as certain leukemias, neuroblastomas, or other solid tumors.
Potential for Combination Strategies with Existing Anticancer Therapies
If this compound's Wnt inhibitory activity is confirmed, its potential for combination with existing anticancer therapies warrants investigation. The Wnt/β-catenin pathway is considered an "emerging therapeutic approach" for enhancing the effectiveness of current treatments. guidetopharmacology.org Strategies involving combination therapies are increasingly important in oncology to overcome drug resistance and improve therapeutic outcomes. wikipedia.org
Precedents exist for combining Wnt inhibitors with other agents; for example, niclosamide (B1684120), from which this compound was derived, has shown promise in combination with gemcitabine (B846) in pancreatic cancer models, leading to enhanced inhibition of tumorigenesis.
Future research could explore:
Synergistic effects: Identifying existing chemotherapies, targeted therapies, or immunotherapies that, when combined with this compound, yield synergistic anticancer effects.
Overcoming resistance: Investigating if this compound can resensitize cancer cells to therapies to which they have developed resistance, particularly if Wnt pathway activation contributes to resistance mechanisms.
Re-evaluation and Validation of this compound Biological Activities
The retraction of the primary publication on this compound's biological activities wikidata.orguni.lunih.govwikipedia.org underscores the paramount importance of independent and rigorous re-evaluation. This is the most critical immediate future research direction. Without such re-validation, any further investigation into this compound's therapeutic potential would lack a solid scientific foundation.
This re-evaluation must include:
Replication of reported Wnt inhibition: Independent laboratories must attempt to replicate the reported Wnt/β-catenin inhibitory activity of this compound using established and validated assays.
Confirmation of antiproliferative effects: The antiproliferative activity in pancreatic and colorectal cancer cells, and its selectivity against non-cancerous cells, must be independently verified. guidetopharmacology.org
Dose-response relationships: Thorough characterization of dose-response curves and potency (e.g., IC50 values) in various cell lines.
Mechanism of action studies: As discussed in Section 7.1, the precise molecular target(s) must be elucidated to confirm that any observed biological effects are indeed mediated through the Wnt/β-catenin pathway as claimed.
Purity and stability of the compound: Ensuring the integrity and consistency of the this compound compound used in experiments.
Only through such comprehensive re-validation can the scientific community establish the true biological profile of this compound and determine if it warrants further development as a therapeutic agent.
Q & A
Q. How can researchers systematically identify knowledge gaps about SRI-36160 during literature reviews?
Methodological Answer: Begin with a structured approach using frameworks like PICO (Population, Intervention, Comparison, Outcome) or SPIDER (Sample, Phenomenon of Interest, Design, Evaluation, Research Type) to define search parameters . Utilize databases like PubMed and Semantic Scholar’s "ask this paper" AI tool to extract key methodological details (e.g., synthesis protocols, bioactivity assays) from existing studies . Cross-reference citation maps to identify under-cited or conflicting findings. Maintain a spreadsheet to track gaps, such as unvalidated mechanisms of action or unexplored structural analogs .
Q. What experimental protocols are critical for the initial characterization of this compound?
Methodological Answer: Follow standardized guidelines for chemical characterization:
- Purity analysis: Use HPLC (≥95% purity threshold) with UV-Vis detection, referencing ICH Q2(R1) validation parameters .
- Structural elucidation: Combine NMR (¹H, ¹³C, 2D-COSY) and high-resolution mass spectrometry (HRMS) with internal calibration .
- Thermal stability: Perform thermogravimetric analysis (TGA) under inert atmospheres to identify decomposition thresholds .
Document protocols in replicable detail, including instrument calibration steps and solvent batch details .
Q. How should hypotheses about this compound’s mechanism of action be formulated?
Methodological Answer: Develop hypotheses through iterative cycles of deductive reasoning:
Data-driven premise: Start with observed bioactivity (e.g., IC₅₀ values from kinase assays) .
Mechanistic plausibility: Use molecular docking simulations (AutoDock Vina) to predict target binding affinities .
Falsifiability: Design control experiments (e.g., knockout cell lines or competitive inhibitors) to test specificity .
Ensure hypotheses are narrow enough to avoid overgeneralization but broad enough to permit exploratory variants .
Advanced Research Questions
Q. How can contradictory data on this compound’s pharmacokinetic properties be resolved?
Methodological Answer: Apply a tiered analytical strategy:
Meta-analysis: Pool datasets using PRISMA guidelines, stratifying by variables like dosage forms (e.g., nanoemulsions vs. free compound) or species-specific metabolic pathways .
In silico modeling: Use physiologically based pharmacokinetic (PBPK) models (GastroPlus®) to simulate interspecies differences .
Experimental replication: Repeat disputed assays under harmonized conditions (e.g., ISO 17025-accredited labs) with blinded analysts to reduce bias .
Report discrepancies transparently in supplementary materials, emphasizing confounding factors (e.g., solvent polarity in solubility studies) .
Q. What strategies optimize this compound’s synthetic yield while maintaining stereochemical fidelity?
Methodological Answer: Implement quality-by-design (QbD) principles:
- DoE (Design of Experiments): Use fractional factorial designs to test variables (catalyst loading, temperature) and identify critical process parameters .
- In-line analytics: Integrate PAT (Process Analytical Technology) tools like FTIR probes for real-time monitoring of intermediate stereochemistry .
- Green chemistry: Replace hazardous solvents (e.g., DCM) with bio-based alternatives (cyclopentyl methyl ether) to improve sustainability without compromising yield .
Validate optimized routes with ≥3 independent batches and chiral HPLC verification .
Q. How should multi-modal data (e.g., genomic, proteomic) be integrated to elucidate this compound’s polypharmacology?
Methodological Answer: Adopt a systems biology workflow:
Data harmonization: Normalize omics datasets (RNA-seq, LC-MS proteomics) using ComBat or SVA to correct batch effects .
Network pharmacology: Construct interaction networks (Cytoscape) linking this compound’s targets to disease pathways (KEGG, Reactome) .
Machine learning: Train random forest models on feature matrices (e.g., gene expression + binding affinities) to predict off-target effects .
Use Shiny apps for interactive visualization and hypothesis generation .
Data Presentation and Reproducibility
Q. What statistical frameworks are recommended for reporting this compound’s dose-response relationships?
Methodological Answer:
- Non-linear regression: Fit data to Hill equations (GraphPad Prism) with 95% confidence intervals for EC₅₀/IC₅₀ values .
- Outlier handling: Predefine exclusion criteria (e.g., ROUT method, Q=1%) in protocols to avoid post hoc bias .
- Open data: Deposit raw datasets in FAIR-aligned repositories (Zenodo) with metadata templates for replication .
Q. How can researchers address reproducibility failures in this compound’s in vivo efficacy studies?
Methodological Answer:
- Preclinical rigor: Adopt ARRIVE 2.0 guidelines for animal studies, including power analyses and randomization .
- Material standardization: Source this compound from a single batch (Certificate of Analysis provided) and validate vehicle compatibility .
- Collaborative validation: Partner with independent labs for cross-validation, sharing SOPs via protocols.io .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
